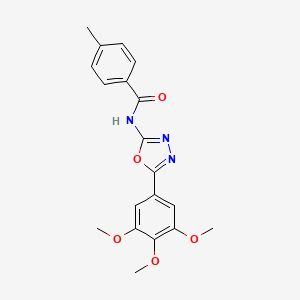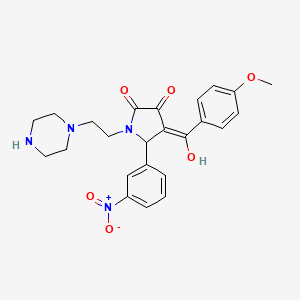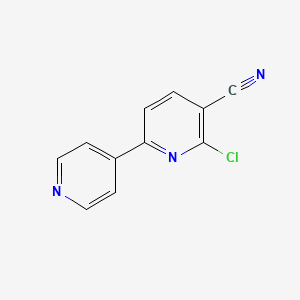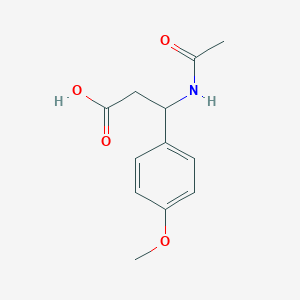
N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 1173402-64-6 . Its IUPAC name is (1Z)-4-amino-1-phenyl-1-butanone oxime hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O.ClH/c11-8-4-7-10 (12-13)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,11H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.69 . It is a powder that is stored at room temperature .Wirkmechanismus
The mechanism of action of N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride involves the formation of a stable complex with the tyrosyl radical of ribonucleotide reductase, which inhibits the enzyme activity. This results in the depletion of deoxyribonucleotide triphosphate (dNTP) pools in cancer cells, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and suppression of tumor growth. This compound has also been shown to have anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride, including:
1. Developing more efficient synthesis methods for this compound to improve its yield and purity.
2. Investigating the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders.
3. Exploring the use of this compound as a tool for studying the mechanism of action of ribonucleotide reductase.
4. Developing new derivatives of this compound with improved solubility and bioavailability.
5. Investigating the potential of this compound as a radiosensitizer in cancer therapy.
In conclusion, this compound is a promising compound with potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential.
Synthesemethoden
N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride can be synthesized through the condensation reaction of hydroxylamine hydrochloride and 4-phenyl-1-butanone in the presence of a catalyst such as sodium methoxide. The reaction yields this compound as a white crystalline solid with a melting point of around 215-218°C.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer. Several studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme ribonucleotide reductase, which is essential for DNA synthesis.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide safety advice on prevention, response, storage, and disposal.
Eigenschaften
IUPAC Name |
(NZ)-N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H/b12-10-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOAVIGDKVPRM-BBJSDXRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2947703.png)

![1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2947707.png)


![pentyl [8-bromo-7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2947714.png)


![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2947719.png)
![(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2947720.png)

![1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one](/img/structure/B2947722.png)
![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947724.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2947725.png)